molecular formula C25H24N2O3S2 B3309527 4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 941986-98-7

4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B3309527
CAS No.: 941986-98-7
M. Wt: 464.6 g/mol
InChI Key: RYRYVLRXOSSJMG-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic small molecule with a molecular formula of C25H24N2O3S2 and a molecular weight of 464.60 g/mol . This compound features a complex structure that incorporates a benzenesulfonyl group and a benzothiazole moiety, a framework commonly found in pharmacologically active compounds . The benzothiazole ring system is known to contribute to significant biological activities and is a constituent of compounds studied for various applications, including their potential as enzyme inhibitors and antimicrobial agents . The integration of the sulfonamide derivative with the N-benzyl group and the butanamide chain is designed to enhance the molecule's binding affinity and metabolic stability, making it a valuable scaffold for investigating enzyme interactions and inhibition mechanisms, particularly in early-stage drug discovery research . The compound is offered with a guaranteed purity of 90% or higher . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-19-14-15-22-23(17-19)31-25(26-22)27(18-20-9-4-2-5-10-20)24(28)13-8-16-32(29,30)21-11-6-3-7-12-21/h2-7,9-12,14-15,17H,8,13,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRYVLRXOSSJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and benzylamine. These reactants undergo a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The reactions can yield various products, including sulfonamides, sulfones, and other derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies. Medicine: Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules:

Compound Name Key Structural Features Reported Activity Reference
Target Compound :
4-(Benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Benzenesulfonyl, benzyl, 6-methylbenzothiazole, butanamide Hypothesized enzyme inhibition (e.g., MMPs) or antimicrobial activity based on analogs
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide Benzothiazole-linked carboxamide, tetrahydrothiophene No similarity to known inhibitors; weak activity (IC₅₀ >25 µM)
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides Nicotinamide core, thiazolidinone, 6-methylbenzothiazole Antimicrobial (MIC: 12.5–50 µg/mL against S. aureus, E. coli, C. albicans)
4-{[5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]methyl}benzoic acid derivatives Thioxothiazolidinone, benzylidene, benzoic acid Antibacterial (Gram-positive selectivity; MIC: 6.25–25 µg/mL)
s-Triazine-benzothiazole hybrids Triazine core, 6-methylbenzothiazole, nitro/chloro substituents Potent antimicrobial activity (55–70% inhibition at 50 µg/mL)

Key Structural and Functional Insights

Role of the Benzothiazole Moiety: The 6-methyl-1,3-benzothiazol-2-yl group is a common feature in antimicrobial agents. For example, nicotinamide derivatives () exhibit MIC values as low as 12.5 µg/mL against S. aureus and C. albicans . The target compound’s benzothiazole group may similarly enhance microbial targeting but lacks the thiazolidinone ring linked to nicotinamide in these analogs.

Impact of Sulfonamide vs. Carboxamide Linkers: The benzenesulfonyl group in the target compound distinguishes it from carboxamide-linked analogs (e.g., ).

Substituent Effects on Bioactivity: Thiazolidinone vs. Butanamide Backbones: Thiazolidinone-containing compounds () show broad-spectrum antimicrobial activity, likely due to the ring’s electron-deficient nature enhancing membrane penetration . The target compound’s flexible butanamide chain may reduce rigidity but improve solubility. Nitro/Chloro Substituents: In s-triazine-benzothiazole hybrids (), electron-withdrawing groups (e.g., -NO₂, -Cl) significantly enhance antimicrobial potency, suggesting that similar substitutions on the target compound’s benzene ring could optimize activity .

Enzyme Inhibition Potential: While the target compound’s benzenesulfonyl group aligns with MMP inhibitor scaffolds (), its lack of a chelating group (e.g., barbiturate in ) may limit zinc-binding capacity critical for MMP inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide, and what critical reaction conditions optimize yield?

  • The synthesis typically involves multi-step protocols:

  • Core formation : Reacting 6-methyl-1,3-benzothiazol-2-amine with benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in DMF) to form the sulfonamide intermediate .
  • Amide coupling : Introducing the N-benzyl butanamide moiety via coupling reagents like EDC/HOBt in anhydrous THF, ensuring inert atmosphere to prevent hydrolysis .
  • Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the final compound with >95% purity .
    • Key optimization parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 for amine to sulfonyl chloride) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and intermolecular interactions (e.g., sulfonyl-oxygen hydrogen bonds) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~495.2 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

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